molecular formula C14H15NO3 B15174425 Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate CAS No. 919994-96-0

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate

Cat. No.: B15174425
CAS No.: 919994-96-0
M. Wt: 245.27 g/mol
InChI Key: LCNFMIKBWPDDLJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a naphthalene-based organic building block offered for research applications. Compounds of this structural class, featuring both an electron-donating methoxy group and an amino-functionalized ester, are of significant interest in medicinal chemistry and materials science. Researchers may utilize this chemical as a key synthetic intermediate in the development of novel pharmaceutical candidates, particularly in the synthesis of molecules with potential biological activity. Its structure suggests potential utility in the creation of organic semiconductors or fluorescent dyes, where the naphthalene core can serve as a versatile chromophore. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and compliance with their specific protocols.

Properties

CAS No.

919994-96-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-amino-5-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3

InChI Key

LCNFMIKBWPDDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N

Origin of Product

United States

Scientific Research Applications

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.

  • Biology: The compound is used in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Structural Analog: 5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-Ylnaphthalene-1-Carbothioate

Key Differences :

  • Core Structure : The compound in retains a naphthalene ring but incorporates a 1,3,4-oxadiazole heterocycle and a thioate ester, unlike the carboxylate ester in the target compound .
  • Substituents : The methoxy group is part of a benzyl moiety at position 5, contrasting with the direct methoxy substitution at position 5 in the target compound.
  • Reactivity : Thioate esters (C=S) are more hydrolytically labile than carboxylate esters (C=O), affecting stability under acidic or aqueous conditions.

Physicochemical Properties :

Property Target Compound Compound
Molecular Weight ~273 g/mol (C₁₄H₁₅NO₃) ~432 g/mol (C₂₁H₁₆N₂O₃S)
Solubility Moderate in polar solvents Lower due to hydrophobic benzyl group
Stability Stable under basic conditions Prone to thioate hydrolysis

Structural Analog: Ethyl 2-Amino-5-(2-Methoxyphenylcarbamoyl)-4-Methylthiophene-3-Carboxylate

Key Differences :

  • Core Structure : features a thiophene ring instead of naphthalene, reducing aromatic π-conjugation and altering electronic properties .
  • Functionality : The methyl group at position 4 increases lipophilicity compared to the unsubstituted naphthalene in the target.

Physicochemical Properties :

Property Target Compound Compound
Molecular Weight ~273 g/mol ~333 g/mol (C₁₆H₁₇N₂O₄S)
Aromatic System Naphthalene (10 π-electrons) Thiophene (6 π-electrons)
Bioactivity Potential Suited for planar interactions Enhanced by carbamoyl H-bonding

Biological Activity

Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a naphthalene derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an ethyl ester group, an amino group, and a methoxy group attached to the naphthalene ring. This unique arrangement of functional groups influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can act as a nucleophile, facilitating reactions with electrophilic sites in biological molecules. The methoxy group enhances the electronic properties of the naphthalene ring, potentially increasing binding affinity to specific targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various Gram-negative bacteria, including Haemophilus influenzae and H. parainfluenzae, with minimal inhibitory concentrations (MIC) ranging from 0.49 to 31.25 μg/ml . The compound also showed potential in inhibiting biofilm formation, which is crucial for treating chronic infections.

Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, leading to apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of methoxy and amino groups significantly enhances its anticancer activity compared to similar compounds lacking these groups.

Case Studies

  • Antimicrobial Study : A detailed investigation assessed the antimicrobial efficacy of this compound against clinical isolates of H. influenzae. Results indicated that the compound effectively inhibited both planktonic growth and biofilm formation, demonstrating its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxicity of the compound using Vero cells as a model. The results showed no significant cytotoxic effects up to concentrations of 200 μg/ml, indicating a favorable safety profile while exerting antimicrobial activity .

Comparative Analysis

The following table compares this compound with related compounds regarding their biological activities:

CompoundAntimicrobial Activity (MIC)Cytotoxicity (EC50)Mechanism of Action
This compound0.49 - 31.25 μg/ml>200 μg/mlInhibits biofilm formation; tubulin inhibition
Ethyl 3-amino-2-naphthoateHigher MIC valuesUnknownDifferent reactivity due to lack of methoxy group
Ethyl 3-hydroxy-5-methoxynaphthalene-2-carboxylateModerate activityUnknownHydroxyl group alters activity

Chemical Reactions Analysis

Acid-Base Reactions

The amino group (-NH₂) participates in acid-base reactions, acting as a weak base. Protonation occurs under acidic conditions, forming a cationic ammonium species. This property enables solubility adjustments in polar solvents and facilitates salt formation. Deprotonation under basic conditions generates a nucleophilic amide ion, which can engage in subsequent alkylation or acylation reactions .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes regioselective EAS reactions influenced by substituent directing effects:

Iodination

Silver(I)-catalyzed iodination occurs at the electron-rich positions ortho to the methoxy group. For example:

Substrate Catalyst Conditions Product Yield Reference
2-MethoxynaphthaleneAgNTf₂NIS, 36°C, 4 hr2-Methoxy-5-iodonaphthalene78%

This reaction proceeds via a σ-complex intermediate stabilized by the methoxy group’s +M effect. The amino group remains protonated under these conditions, minimizing its directing influence .

Nitration

Nitration occurs at the para position relative to the methoxy group, as confirmed by NMR studies on analogous compounds. The ester group deactivates the adjacent ring, while the amino group (when deprotonated) directs nitration to specific positions .

Ester Functionalization

The ethyl ester group undergoes nucleophilic substitution and hydrolysis:

Aminolysis

Primary amines attack the ester carbonyl under basic conditions to form amides:

Reagent Conditions Product Notes
BenzylamineK₂CO₃, DMF, 80°C, 12 hr3-Amino-5-methoxynaphthalene-2-carboxamideRacemization risk at elevated temperatures

Hydrolysis

Acidic or basic hydrolysis converts the ester to a carboxylic acid:

  • Base-mediated : NaOH (1M), reflux, 6 hr → 3-Amino-5-methoxynaphthalene-2-carboxylic acid

  • Acid-mediated : HCl (6M), ethanol, 80°C, 4 hr → Same product with 85% yield .

Amino Group Reactivity

The -NH₂ group participates in condensation and protection-deprotection sequences:

Schiff Base Formation

Reaction with aldehydes yields imine derivatives:
RCHO+NH2-NaphEtOH, ΔRCH=N-Naph\text{RCHO} + \text{NH}_2\text{-Naph} \xrightarrow{\text{EtOH, Δ}} \text{RCH=N-Naph}
Yields range from 60–85% for aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) .

Acylation

Acetic anhydride acetylates the amino group under mild conditions:
Ac2O, Pyridine, RT, 2 hr3-Acetamido-5-methoxynaphthalene-2-carboxylate (93% yield)\text{Ac}_2\text{O, Pyridine, RT, 2 hr} \rightarrow \text{3-Acetamido-5-methoxynaphthalene-2-carboxylate} \ (\text{93\% yield})
The acetylated derivative exhibits reduced nucleophilicity, enabling selective ring functionalization .

Photochemical Behavior

Under UV irradiation (λ = 254 nm), the methoxy group participates in photo-Favorskii rearrangements, forming spirodienedione intermediates. These intermediates decarbonylate to yield hydroxylated naphthoic acids .

3pHAhν3pQSpirodienedioneH2Op-Hydroxyphenylacetic Acid\text{3pHA}^* \xrightarrow{h\nu} \text{3pQ}^* \rightarrow \text{Spirodienedione} \xrightarrow{\text{H}_2\text{O}} p\text{-Hydroxyphenylacetic Acid}

Biological Interactions

The compound interacts with enzymes via:

  • Hydrogen bonding : Between the amino group and active-site residues.

  • π-Stacking : Aromatic naphthalene core aligns with hydrophobic pockets.
    Studies on analogous structures show IC₅₀ values of 2–5 μM against protozoan parasites (e.g., T. cruzi) .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Functionalization of the naphthalene core : Methoxy and amino groups are introduced via nucleophilic substitution or catalytic amination under inert atmospheres. Ethyl esterification is achieved using ethanol in acidic conditions .
  • Intermediate characterization : Key intermediates (e.g., nitro or hydroxyl derivatives) are validated using thin-layer chromatography (TLC) and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity. For example, the methoxy group’s position is confirmed via NOESY NMR correlations .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction data (e.g., using SHELX or WinGX software) provides absolute configuration and bond-length validation. For instance, anisotropic displacement parameters resolve ambiguities in amino group orientation .
  • Spectroscopic cross-validation : IR spectroscopy confirms carbonyl (C=O) and amino (N–H) stretches, while mass spectrometry (ESI-TOF) verifies molecular weight .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Enzyme inhibition assays : The compound’s amino and methoxy groups enable hydrogen bonding with active sites (e.g., kinase targets). Dose-response studies (IC₅₀ values) are conducted using fluorogenic substrates .
  • Structure-activity relationship (SAR) studies : Derivatives are synthesized by modifying the ethyl ester or methoxy group to assess bioactivity trends .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

  • Data triangulation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT calculations) to assign stereochemistry. For example, conflicting NOE signals may arise from dynamic rotational isomerism, requiring variable-temperature NMR .
  • Crystallographic validation : Resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) via high-resolution X-ray data. SHELXL refinement can model disorder in the ethyl ester moiety .

Q. What strategies optimize yield in multi-step synthesis, particularly for scale-up?

Methodological Answer:

  • Protecting group selection : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during esterification. Deprotection with TFA ensures high recovery .
  • Flow chemistry : Continuous flow systems improve reproducibility for exothermic steps (e.g., nitration), reducing byproducts. Reaction parameters (residence time, temperature) are optimized via DoE (Design of Experiments) .

Q. How can interactions with biological targets be analyzed using computational methods?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : The compound’s 3D structure (from crystallography) is docked into protein active sites (e.g., PDB: 3ERT for estrogen receptors). Binding affinity (ΔG) and pose clustering are analyzed .
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability. Root-mean-square deviation (RMSD) plots identify conformational shifts in the methoxy group .

Critical Analysis of Contradictions in Literature

  • Synthetic yield discrepancies : Variations in reported yields (e.g., 45–70%) may stem from solvent purity (anhydrous vs. technical grade) or catalyst aging. Replicate studies under controlled conditions (e.g., glovebox for moisture-sensitive steps) are recommended .
  • Biological activity variability : Differences in IC₅₀ values across studies may arise from assay protocols (e.g., serum concentration in cell media). Standardize using CLSI guidelines for comparability .

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